2-chloro-N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}benzamide

P2X3 receptor Pain Electrophysiology

2-Chloro-N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}benzamide (CAS 7169-30-4) is a synthetic thiazole-benzamide derivative classified as a P2X purinoceptor 3 (P2X3) antagonist. Its structure features a 1,3-thiazole core, a 4-(difluoromethoxy)phenyl substituent, and a 2-chlorobenzamide moiety.

Molecular Formula C17H11ClF2N2O2S
Molecular Weight 380.8 g/mol
CAS No. 7169-30-4
Cat. No. B10944260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}benzamide
CAS7169-30-4
Molecular FormulaC17H11ClF2N2O2S
Molecular Weight380.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC(F)F)Cl
InChIInChI=1S/C17H11ClF2N2O2S/c18-13-4-2-1-3-12(13)15(23)22-17-21-14(9-25-17)10-5-7-11(8-6-10)24-16(19)20/h1-9,16H,(H,21,22,23)
InChIKeyJUSZHVVJGZSGLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}benzamide (CAS 7169-30-4): P2X3 Antagonist Procurement Baseline


2-Chloro-N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}benzamide (CAS 7169-30-4) is a synthetic thiazole-benzamide derivative classified as a P2X purinoceptor 3 (P2X3) antagonist. Its structure features a 1,3-thiazole core, a 4-(difluoromethoxy)phenyl substituent, and a 2-chlorobenzamide moiety [1]. The primary documented bioactivity is antagonism at the recombinant rat P2X3 receptor, with a reported EC50 of 80 nM in Xenopus oocyte electrophysiology assays [2]. This compound is a member of the broader 1,3-thiazol-2-yl substituted benzamide class, which has been patented for neurogenic disorder applications [1].

Why Generic P2X3 Antagonist Substitution Fails for 2-Chloro-N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}benzamide Procurement


Generic substitution within the P2X3 antagonist class is unreliable because even minor structural variations in the 1,3-thiazol-2-yl benzamide scaffold produce large shifts in receptor potency, subunit selectivity (P2X3 homomer vs. P2X2/3 heteromer), and species-dependent pharmacology [1]. The 4-(difluoromethoxy)phenyl group in this specific compound is a lipophilic electron-withdrawing substituent known to influence both metabolic stability and binding pocket complementarity, meaning that analogs with simple methoxy, methyl, or halogen substitutions cannot be assumed to replicate target engagement or in vivo profile. Direct experimental data for this compound is limited to a single recombinant P2X3 potency measurement [2], and the absence of public selectivity, PK, or in vivo data for chemically adjacent analogs makes blind substitution a high-risk procurement strategy.

Quantitative Differentiation Evidence for 2-Chloro-N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}benzamide vs. P2X3 Antagonist Comparators


Recombinant Rat P2X3 Antagonist Potency: Target Compound vs. Class Benchmark A-317491

The target compound demonstrates recombinant rat P2X3 antagonist activity with an EC50 of 80 nM in two-electrode voltage clamp recordings from Xenopus oocytes [1]. In comparison, the well-characterized P2X3-selective antagonist A-317491 exhibits a reported IC50 of approximately 10-30 nM against the human recombinant receptor, though direct species-matched head-to-head data against the target compound are absent. This is a cross-study comparable observation; the target compound's 80 nM potency is approximately 3- to 8-fold weaker than the class benchmark A-317491, establishing a potency baseline but without selectivity or PK context.

P2X3 receptor Pain Electrophysiology

P2X3 Antagonist Efficacy at Screening Concentration: Target Compound vs. Class Profile

At a screening concentration of 10 µM, the target compound was evaluated for antagonist activity against recombinant rat P2X3 expressed in Xenopus oocytes [1]. The assay description indicates antagonist activity was detected, consistent with the 80 nM EC50. However, the percentage inhibition at 10 µM is not publicly reported. In contrast, the structurally distinct P2X3 antagonist Gefapixant (MK-7264) achieves near-complete inhibition at 10 µM in human recombinant P2X3 assays, with a reported IC50 of ~30 nM. This remains class-level inference: both compounds are confirmed P2X3 antagonists, but quantitative comparison of maximal efficacy and species selectivity is absent for the target compound.

P2X3 receptor Screening Antagonist

Structural Differentiation: 4-(Difluoromethoxy)phenyl Motif vs. Common P2X3 Antagonist Substituents

The target compound contains a 4-(difluoromethoxy)phenyl group at the thiazole 4-position, a substituent that raises the calculated logP by approximately 0.5-0.7 units compared to the 4-methoxyphenyl analog while introducing unique hydrogen-bond acceptor capacity from the difluoromethoxy oxygen . Patent disclosures covering 1,3-thiazol-2-yl substituted benzamides explicitly claim difluoromethoxy as a distinct substituent option alongside methoxy, ethoxy, and trifluoromethoxy, indicating that these groups are not functionally interchangeable in the P2X3 binding pocket [1]. No direct SAR data for the target compound vs. its 4-methoxyphenyl or 4-trifluoromethoxyphenyl analogs are publicly available, but the medicinal chemistry literature on difluoromethoxy as a metabolically stable methoxy isostere supports that this substitution is a deliberate design choice for balancing potency, metabolic stability, and physicochemical properties.

Medicinal chemistry Structure-activity relationship Lipophilicity

Intra-Class Potency Comparison: Target Compound vs. High-Affinity P2X3 Ligands in BindingDB

BindingDB records for the human P2X3 receptor include compounds with IC50 values ranging from sub-nanomolar (e.g., 0.384 µM = 384 nM for compound I-020 in a C6BU-1 cell-based assay, though higher-affinity examples exist) to low micromolar [1]. The target compound's 80 nM EC50 against rat P2X3 places it in the moderate-to-high potency tier of the class. However, the most potent reported P2X3 antagonists achieve IC50 values below 10 nM under comparable assay conditions. Without selectivity data against P2X1, P2X2, P2X4, or P2X2/3 heteromers, procurement based solely on this single-point potency is insufficient for applications demanding defined selectivity windows.

P2X3 Binding affinity Potency ranking

Evidence-Backed Application Scenarios for 2-Chloro-N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}benzamide Procurement


In Vitro P2X3 Pharmacology: Recombinant Receptor Electrophysiology Screening

The compound is directly applicable as a moderate-potency (EC50 80 nM) P2X3 antagonist for electrophysiological studies using Xenopus oocytes expressing recombinant rat P2X3 receptors [1]. Its confirmed activity at 10 µM supports use as a pharmacological tool compound for P2X3 channel characterization. Researchers should note that potency has only been confirmed against rat P2X3, and selectivity versus other P2X subtypes remains uncharacterized.

Medicinal Chemistry: Lead Optimization Scaffold with Difluoromethoxy Substituent

The 4-(difluoromethoxy)phenyl-thiazole-benzamide scaffold offers a starting point for SAR exploration around the P2X3 receptor [1]. The difluoromethoxy group provides a metabolically stable alternative to methoxy, making this compound a suitable lead template for designing analogs with improved in vivo stability while maintaining hydrogen-bond acceptor properties [2]. Procurement for analog synthesis and structure-activity relationship (SAR) libraries is supported by the patent literature on this chemotype.

Cross-Reactivity and Selectivity Profiling Panels

Given the lack of published selectivity data, this compound is well-suited as an inclusion candidate for broad P2X receptor subtype profiling panels [1]. Its defined structure and confirmed P2X3 activity make it a valuable comparator when testing newly synthesized analogs against P2X1, P2X2, P2X4, P2X7, and P2X2/3 heteromers, allowing researchers to establish selectivity fingerprints for the thiazole-benzamide series.

Quote Request

Request a Quote for 2-chloro-N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.